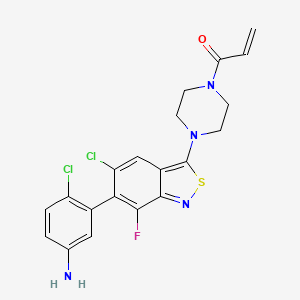

KRAS inhibitor-15

Description

BenchChem offers high-quality KRAS inhibitor-15 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about KRAS inhibitor-15 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H17Cl2FN4OS |

|---|---|

Molecular Weight |

451.3 g/mol |

IUPAC Name |

1-[4-[6-(5-amino-2-chlorophenyl)-5-chloro-7-fluoro-2,1-benzothiazol-3-yl]piperazin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C20H17Cl2FN4OS/c1-2-16(28)26-5-7-27(8-6-26)20-13-10-15(22)17(18(23)19(13)25-29-20)12-9-11(24)3-4-14(12)21/h2-4,9-10H,1,5-8,24H2 |

InChI Key |

RIJPTYRYUVYJJH-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)N1CCN(CC1)C2=C3C=C(C(=C(C3=NS2)F)C4=C(C=CC(=C4)N)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of KRAS Inhibitor-15: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in crucial cellular signaling pathways. Mutations in the KRAS gene are among the most common drivers of human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of well-defined binding pockets. The discovery of a cryptic groove in the switch-II region of the KRAS G12C mutant protein has led to the development of a new class of targeted therapies. This guide provides an in-depth technical overview of the mechanism of action of KRAS inhibitor-15, a potent and selective covalent inhibitor of KRAS G12C.

Core Mechanism of Action

KRAS inhibitor-15 exerts its therapeutic effect by specifically and irreversibly binding to the mutant KRAS G12C protein. This targeted covalent inhibition effectively locks the oncoprotein in an inactive state, thereby abrogating downstream oncogenic signaling.

Covalent Binding to the Switch-II Pocket

The primary mechanism of action of KRAS inhibitor-15 involves the formation of a covalent bond with the cysteine residue at position 12 of the mutant KRAS protein (KRAS G12C). This inhibitor is designed to fit into a shallow pocket, known as the switch-II pocket (S-IIP), which is present when KRAS is in its inactive, guanosine diphosphate (GDP)-bound conformation. The inhibitor possesses a reactive electrophilic "warhead" that specifically and irreversibly attaches to the nucleophilic thiol group of the cysteine-12 residue. This covalent modification is highly selective for the G12C mutant, sparing the wild-type KRAS protein which has a glycine at this position.

Trapping KRAS in the Inactive State

The KRAS protein cycles between an active, GTP-bound state and an inactive, GDP-bound state. This cycling is regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP. Oncogenic mutations, such as G12C, impair the ability of KRAS to hydrolyze GTP, leading to an accumulation of the active, GTP-bound form and constitutive downstream signaling.

By covalently binding to the GDP-bound KRAS G12C, KRAS inhibitor-15 traps the protein in its inactive conformation. This prevents the interaction with GEFs, such as Son of Sevenless (SOS1), thereby inhibiting the exchange of GDP for GTP and blocking the reactivation of the oncoprotein.

Inhibition of Downstream Signaling Pathways

The constitutive activation of KRAS G12C leads to the persistent stimulation of multiple downstream effector pathways that drive tumor cell proliferation, survival, and differentiation. The two major signaling cascades initiated by active KRAS are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. By locking KRAS G12C in an inactive state, KRAS inhibitor-15 effectively suppresses the activation of these critical oncogenic signaling pathways. This leads to the inhibition of tumor cell growth and, in some cases, tumor regression.

Quantitative Data

The following table summarizes the key quantitative data for KRAS inhibitor-15 and, for comparative purposes, two clinically approved KRAS G12C inhibitors, sotorasib and adagrasib.

| Inhibitor | Target | Assay | IC50 | Cell Line | Reference |

| KRAS inhibitor-15 | KRAS G12C | Biochemical | 0.954 µM | - | [1][2][3] |

| p-ERK Inhibition | Cellular | 2.03 µM | MIA PaCa-2 | [1][2][3] | |

| p-ERK Inhibition | Cellular | >33.3 µM | A549 | [1][2][3] | |

| Sotorasib (AMG510) | KRAS G12C | Nucleotide Exchange | 0.0089 µM | - | [4] |

| Cell Viability | Cellular | ~0.006 µM | NCI-H358 | [5] | |

| Cell Viability | Cellular | ~0.009 µM | MIA PaCa-2 | [5] | |

| Adagrasib (MRTX849) | KRAS G12C | Nucleotide Exchange | - | - | - |

| Cell Viability | Cellular | - | - | - |

Experimental Protocols

KRAS Nucleotide Exchange Assay

This assay is designed to measure the ability of an inhibitor to prevent the exchange of GDP for GTP in the KRAS G12C protein, which is a key step in its activation.

Materials:

-

Recombinant human KRAS G12C protein

-

BODIPY-GDP (fluorescently labeled GDP)

-

Guanosine triphosphate (GTP)

-

Guanine nucleotide exchange factor (e.g., SOS1 catalytic domain)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM TCEP)

-

384-well microplates

-

Plate reader capable of measuring fluorescence polarization or HTRF.

Procedure:

-

Protein-Ligand Incubation: In a 384-well plate, add KRAS G12C protein pre-loaded with BODIPY-GDP to the assay buffer.

-

Inhibitor Addition: Add serial dilutions of KRAS inhibitor-15 or control compounds to the wells. Incubate at room temperature for a specified time (e.g., 30-60 minutes) to allow for inhibitor binding.

-

Initiation of Exchange Reaction: Add a mixture of a high concentration of unlabeled GTP and the GEF (SOS1) to initiate the nucleotide exchange reaction.

-

Signal Detection: Measure the change in fluorescence polarization or HTRF signal over time. As BODIPY-GDP is displaced by GTP, the fluorescence polarization will decrease.

-

Data Analysis: Plot the rate of nucleotide exchange against the inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement of an inhibitor with its protein target within intact cells. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

KRAS G12C mutant cancer cell line (e.g., NCI-H358)

-

KRAS inhibitor-15

-

Cell lysis buffer (e.g., PBS with protease inhibitors)

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Equipment for protein quantification (e.g., Western blot apparatus, antibodies against KRAS and a loading control).

Procedure:

-

Cell Treatment: Culture KRAS G12C mutant cells to confluency. Treat the cells with KRAS inhibitor-15 or vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

-

Harvest and Lysis: Harvest the cells and resuspend them in lysis buffer.

-

Heat Shock: Aliquot the cell lysates into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

-

Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble KRAS protein at each temperature by Western blotting using a KRAS-specific antibody.

-

Data Analysis: Generate a melting curve by plotting the amount of soluble KRAS protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.

Western Blot Analysis of Downstream Signaling

This protocol is used to assess the effect of KRAS inhibitor-15 on the phosphorylation status of key proteins in the RAF-MEK-ERK and PI3K-AKT pathways.

Materials:

-

KRAS G12C mutant cancer cell line

-

KRAS inhibitor-15

-

Cell lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)

-

Primary antibodies: anti-p-ERK (Thr202/Tyr204), anti-ERK, anti-p-AKT (Ser473), anti-AKT, anti-KRAS, and an antibody for a loading control (e.g., GAPDH or β-actin).

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Gel electrophoresis and blotting equipment.

Procedure:

-

Cell Treatment: Seed KRAS G12C mutant cells and allow them to adhere. Treat the cells with various concentrations of KRAS inhibitor-15 or DMSO for a specified time.

-

Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total ERK and AKT in inhibitor-treated cells indicates suppression of the respective signaling pathways.

Visualizations

Caption: Mechanism of action of KRAS inhibitor-15.

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Caption: Logical flow of KRAS inhibition.

References

Preclinical Profile of KRAS G12C Inhibitor-15: A Technical Overview

An In-depth Examination of the Preclinical Data and Methodologies for a Novel Covalent Inhibitor of KRAS G12C

This technical guide provides a comprehensive analysis of the preclinical data available for KRAS G12C inhibitor-15, a potent, tetracyclic, covalent inhibitor of the Kirsten Rat Sarcoma viral oncogene homolog (KRAS) with a G12C mutation. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preclinical characteristics of emerging targeted cancer therapies.

KRAS G12C inhibitor-15, also identified as compound 22 in patent WO2019110751A1, has demonstrated significant potency in biochemical assays.[1] This guide will synthesize the available quantitative data, detail the experimental protocols used in its initial characterization, and visualize the relevant biological pathways and experimental workflows.

Core Quantitative Data

The primary preclinical data for KRAS G12C inhibitor-15 originates from in vitro biochemical assays detailed in patent WO2019110751A1. These assays were designed to measure the compound's ability to inhibit the interaction of KRAS G12C with its downstream effector, RAF, and to directly assess its covalent binding to the mutant protein.

| Compound Identifier | Assay Type | Metric | Value | Source |

| KRAS G12C inhibitor-15 (Compound 22) | FRET-based KRas:Raf RBD Binding Assay | IC50 | 5 nM | MedchemExpress, citing patent WO2019110751A1[1] |

| KRAS G12C inhibitor-15 (Compound 22) | KRasG12C Mass Spectrometry Adducting Assay | % Adduct | Data not publicly available in cited patent snippets | Patent WO2019110751A1 |

While the patent mentions that compounds of this series, including compound 22, exhibit favorable pharmacokinetic properties such as low glutathione reactivity, metabolic stability, good oral bioavailability, and low clearance in in vivo models, specific quantitative data for these parameters for KRAS G12C inhibitor-15 are not provided in the publicly accessible documents.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in the preclinical evaluation of KRAS G12C inhibitor-15, as described in patent WO2019110751A1.

FRET-based KRas:Raf RBD Binding Assay

This assay quantifies the ability of an inhibitor to prevent the interaction between the active, GTP-bound form of KRAS G12C and the RAS-binding domain (RBD) of the RAF kinase.

Objective: To determine the IC50 value of KRAS G12C inhibitor-15.

Principle: The assay utilizes Förster Resonance Energy Transfer (FRET), where energy is transferred between two light-sensitive molecules (a donor and an acceptor) when they are in close proximity. In this setup, active KRAS G12C is labeled with a FRET donor and the GST-Raf RBD is labeled with a FRET acceptor. Inhibition of the KRAS:Raf interaction by the compound leads to a decrease in the FRET signal.

Materials:

-

Recombinant GDP-loaded biotinylated KRAS G12C protein

-

Guanosine-5'-[γ-thio]triphosphate (GTPγS)

-

Glutathione S-transferase (GST)-tagged Raf RBD

-

Europium (FRET donor) and XL665 (FRET acceptor) labeled detection reagents

-

Assay Buffer: 20mM HEPES (pH 7.5), 5mM MgCl2, 150mM NaCl

-

Test Compound: KRAS G12C inhibitor-15

Procedure:

-

Prepare serial dilutions of KRAS G12C inhibitor-15.

-

In a suitable microplate, add the test compound to wells containing GDP-loaded biotinylated KRAS G12C protein in assay buffer.

-

Initiate the nucleotide exchange reaction by adding GTPγS to convert the inactive GDP-bound KRAS to the active GTPγS-bound state.

-

Simultaneously, introduce GST-Raf RBD and the FRET detection reagents (Europium- and XL665-labeled) to the wells.

-

Incubate the reaction mixture to allow for the binding of active KRAS G12C to GST-Raf RBD.

-

Measure the FRET signal using a plate reader equipped with an HTRF filter module.

-

Normalize the dose-response FRET data and calculate the IC50 values using appropriate software (e.g., Genedata Screener).

KRasG12C Mass Spectrometry Adducting Assay

This assay directly measures the covalent modification of the KRAS G12C protein by the inhibitor.

Objective: To determine the percentage of KRAS G12C protein that has formed a covalent adduct with KRAS G12C inhibitor-15.

Principle: The inhibitor is incubated with the KRAS G12C protein. After the reaction, the protein is analyzed by mass spectrometry to detect the mass shift corresponding to the covalent addition of the inhibitor molecule.

Materials:

-

Inactive GDP-loaded biotinylated KRAS G12C protein

-

Assay Buffer: 20mM HEPES (pH 7.5), 5mM MgCl2, 150mM NaCl

-

Test Compound: KRAS G12C inhibitor-15 (at a final concentration of 10 µM)

-

1% Formic acid (for quenching)

-

96-well polypropylene assay plate

-

Xevo G2 QTOF mass spectrometer with an Acquity LC system

-

Xbridge BEH300 C4 column

Procedure:

-

Dispense 500 nl of a 1 mM solution of the test compound into the wells of a 96-well polypropylene plate.

-

Add 50 µl of a 4 µM solution of GDP-loaded biotinylated KRAS G12C in assay buffer to each well.

-

Incubate the plate for 4 hours to allow the covalent reaction to proceed.

-

Quench the reaction by adding 50 µl of 1% formic acid.

-

Seal the plate and analyze the samples by LC-MS.

-

Inject 10 µl of each sample onto the C4 column with a 3-minute gradient.

-

Analyze the data using MassLynx software. Deconvolute the combined spectrum of the eluted protein peak using the MaxEnt1 method.

-

Measure the peak areas for the apo-protein (unmodified KRAS G12C) and the adduct (KRAS G12C covalently bound to the inhibitor).

-

Calculate the percentage of adduct formation using the formula: Percent adduct = 100 * (area of adduct peak / (sum of apo-protein peak area + adduct peak area))

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the KRAS G12C signaling pathway and the general workflows for preclinical evaluation of inhibitors like KRAS G12C inhibitor-15.

References

The Role of KRAS Inhibitor-15 in Signal Transduction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten Rat Sarcoma (KRAS) oncogene is one of the most frequently mutated genes in human cancers, making it a prime target for therapeutic intervention. For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the absence of deep binding pockets. The discovery of a covalent binding site for the G12C mutant of KRAS has led to the development of a new class of targeted therapies. This technical guide provides an in-depth analysis of a specific preclinical compound, KRAS inhibitor-15, a potent and selective inhibitor of KRAS G12C. We will delve into its mechanism of action, its impact on critical signal transduction pathways, and provide detailed methodologies for key experiments used to characterize this class of inhibitors.

Introduction to KRAS and the G12C Mutation

KRAS is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[1] In its active state, KRAS is bound to guanosine triphosphate (GTP), allowing it to interact with and activate downstream effector proteins. Hydrolysis of GTP to guanosine diphosphate (GDP) renders KRAS inactive.

Mutations in the KRAS gene can lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled cell growth and tumorigenesis.[2] The KRAS G12C mutation, where glycine at codon 12 is substituted with cysteine, is prevalent in a significant subset of non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[3][4] This specific mutation introduces a reactive cysteine residue that can be targeted by covalent inhibitors.[5]

KRAS Inhibitor-15: A Potent KRAS G12C Inhibitor

KRAS inhibitor-15 (also referred to as compound 22 in patent literature) is a preclinical, potent, and selective inhibitor of the KRAS G12C mutant.[3][6] Like other inhibitors in its class, such as the FDA-approved drugs Sotorasib (AMG-510) and Adagrasib (MRTX849), KRAS inhibitor-15 is designed to specifically target the mutant cysteine at position 12.[3][4][7]

Mechanism of Action

KRAS inhibitor-15 functions as a covalent, irreversible inhibitor.[5] It selectively binds to the cysteine residue of the KRAS G12C protein, which is accessible in the inactive, GDP-bound state.[5] This covalent modification locks the KRAS G12C protein in its inactive conformation, preventing the exchange of GDP for GTP and subsequent activation.[5] By trapping KRAS G12C in this off-state, the inhibitor effectively blocks downstream signaling.[3][4]

Impact on Signal Transduction Pathways

By locking KRAS G12C in an inactive state, KRAS inhibitor-15 effectively abrogates the activation of downstream signaling cascades that are critical for cancer cell proliferation and survival. The two primary pathways affected are the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway.

-

MAPK/ERK Pathway: This is a central signaling cascade that regulates cell growth, differentiation, and survival. Inhibition of KRAS G12C prevents the activation of RAF, which in turn blocks the phosphorylation of MEK and ERK. The suppression of ERK phosphorylation (p-ERK) is a key biomarker of KRAS inhibitor activity.[8]

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, growth, and metabolism. While the link between KRAS and PI3K can be complex, inhibition of KRAS generally leads to reduced activation of this pathway as well.

Quantitative Data

The potency of KRAS inhibitor-15 has been evaluated in various biochemical and cell-based assays. It is important to note that reported IC50 values can vary depending on the specific assay conditions and the source of the information.

| Inhibitor | Assay Type | Target/Cell Line | IC50 | Reference |

| KRAS inhibitor-15 (compound 22) | Biochemical (HTRF) | KRAS G12C | 5 nM | [3][9] |

| KRAS inhibitor-15 (compound 3-19) | Biochemical | KRAS G12C | 0.954 µM | [10] |

| KRAS inhibitor-15 (compound 3-19) | p-ERK Inhibition | MIA PaCa-2 | 2.03 µM | [10] |

| KRAS inhibitor-15 (compound 3-19) | p-ERK Inhibition | A549 | >33.3 µM | [10] |

Note on IC50 Discrepancy: The significant difference in the reported biochemical IC50 values (5 nM vs. 0.954 µM) may be attributable to different experimental methodologies, assay formats (e.g., HTRF vs. other biochemical assays), or potentially refer to distinct chemical entities despite the similar naming convention in different databases. The 5 nM value is cited from the patent literature where the compound is explicitly defined.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment and comparison of KRAS inhibitors. Below are representative methodologies for key assays used to characterize compounds like KRAS inhibitor-15.

Biochemical KRAS G12C Inhibition Assay (HTRF)

This assay measures the ability of an inhibitor to block the interaction between KRAS G12C and a downstream effector, such as the RAS-binding domain (RBD) of RAF.

Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to detect the proximity between a donor fluorophore-labeled KRAS G12C and an acceptor fluorophore-labeled RAF-RBD. Inhibition of this interaction by a compound results in a decreased FTRF signal.

Materials:

-

Recombinant GDP-loaded biotinylated KRAS G12C protein

-

Streptavidin-Europium Cryptate (donor)

-

GST-tagged RAF Ras binding domain (GST-RAF RBD)

-

Anti-GST antibody labeled with XL665 (acceptor)

-

Guanosine 5'-[γ-thio]triphosphate (GTPγS)

-

SOS1 protein (a guanine nucleotide exchange factor)

-

Assay buffer (e.g., 20mM HEPES pH 7.5, 150mM NaCl, 5mM MgCl2, 0.01% Tween-20)

-

384-well low-volume white plates

-

Test compounds (e.g., KRAS inhibitor-15) dissolved in DMSO

Procedure (based on patent WO2019110751A1): [9]

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, dispense the test and reference compounds.

-

Add a solution of GDP-loaded biotinylated KRAS G12C and Streptavidin-Europium Cryptate to each well and incubate for a specified period (e.g., 4 hours) to allow for inhibitor binding.

-

In a separate tube, pre-incubate GST-RAF RBD with anti-GST XL665 antibody.

-

Initiate the nucleotide exchange reaction by adding GTPγS and SOS1 to the GST-RAF RBD mixture.

-

Add the GST-RAF RBD/GTPγS/SOS1 mix to the assay plate. This allows for the transition of KRAS G12C to its active, GTPγS-bound state, which can then bind to RAF-RBD.

-

Incubate the plate to allow for the binding of active KRAS G12C to RAF-RBD.

-

Read the HTRF signal on a compatible plate reader (e.g., Pherastar).

-

Calculate IC50 values from the dose-response curves.

Cell-Based p-ERK Inhibition Assay

This assay measures the ability of an inhibitor to block the phosphorylation of ERK in cancer cell lines harboring the KRAS G12C mutation.

Principle: Cells are treated with the inhibitor, and the levels of phosphorylated ERK (p-ERK) and total ERK are quantified, typically using an immunoassay format such as an in-cell Western, AlphaLISA, or traditional Western blotting.

Materials:

-

KRAS G12C mutant cell line (e.g., MIA PaCa-2, NCI-H358)[11][12]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium for starvation

-

Test compound (KRAS inhibitor-15)

-

Lysis buffer

-

Primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2

-

Appropriate secondary antibodies and detection reagents (e.g., fluorescently labeled secondary antibodies for in-cell Western, or HRP-conjugated secondary antibodies for Western blotting)

-

96-well or 384-well plates

Procedure (General Protocol): [4][10]

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

(Optional but recommended) Serum-starve the cells for a few hours to reduce basal p-ERK levels.

-

Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 1-2 hours).

-

Lyse the cells directly in the wells.

-

Quantify p-ERK and total ERK levels using the chosen immunoassay method. For an in-cell Western:

-

Fix and permeabilize the cells.

-

Incubate with primary antibodies against p-ERK and a loading control (e.g., total ERK or another housekeeping protein).

-

Incubate with corresponding fluorescently labeled secondary antibodies.

-

Scan the plate on an imaging system (e.g., LI-COR Odyssey).

-

-

Normalize the p-ERK signal to the total ERK or loading control signal.

-

Plot the normalized p-ERK levels against the compound concentration to determine the IC50.

Conclusion and Future Directions

KRAS inhibitor-15 represents a promising preclinical candidate in the growing arsenal of targeted therapies against KRAS G12C-mutated cancers. Its mechanism of action, involving the covalent modification of the mutant cysteine and subsequent inhibition of downstream signaling, has been validated by the clinical success of related compounds. The quantitative data, though showing some variability, indicates high potency. The provided experimental protocols offer a framework for the continued evaluation and characterization of this and other novel KRAS inhibitors.

Future research should focus on obtaining more comprehensive preclinical data for KRAS inhibitor-15, including in vivo efficacy and safety profiles. Furthermore, exploring mechanisms of resistance to this class of inhibitors and developing combination therapies to overcome such resistance will be critical for maximizing their clinical potential.[13][14] The continued development of potent and selective KRAS inhibitors like KRAS inhibitor-15 holds the promise of providing more effective and personalized treatments for patients with KRAS-driven cancers.

References

- 1. WO2019051291A1 - KRAS G12C INHIBITORS AND METHODS OF USE - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. WO2019110751A1 - Tetracyclic compounds as inhibitors of g12c mutant ras protein, for use as anti-cancer agents - Google Patents [patents.google.com]

- 10. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MIA PaCa-2 Cells [cytion.com]

- 12. Cellosaurus cell line MIA PaCa-2 (CVCL_0428) [cellosaurus.org]

- 13. Molecular docking analysis of KRAS inhibitors for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of the metastatic potential of the floating cell component of MIA PaCa-2, a human pancreatic cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

"cellular effects of KRAS inhibitor-15 on cancer cell lines"

An in-depth technical guide on the cellular effects of KRAS inhibitor-15 on cancer cell lines, designed for researchers, scientists, and drug development professionals.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that acts as a critical molecular switch for intracellular signaling pathways governing cell growth, proliferation, and survival.[1] Activating mutations in the KRAS gene, which are present in approximately 20% of all solid tumors, lock the protein in a constitutively active state, leading to uncontrolled cell division and oncogenesis.[2] These mutations are particularly prevalent in pancreatic, colorectal, and non-small cell lung cancers (NSCLC).[2][3]

For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP/GDP and the absence of a well-defined binding pocket on its surface.[4][5] The development of KRAS inhibitor-15, a covalent inhibitor that specifically targets the KRAS G12C mutation, represents a significant breakthrough. This inhibitor works by irreversibly binding to the mutant cysteine residue at position 12, locking the KRAS G12C protein in an inactive, GDP-bound state.[1][6][7] This guide details the cellular effects and mechanism of action of KRAS inhibitor-15 in cancer cell lines harboring this specific mutation.

Cellular Effects of KRAS Inhibitor-15

KRAS inhibitor-15 demonstrates potent and selective anti-proliferative activity against cancer cell lines with the KRAS G12C mutation. Its efficacy is significantly lower in cell lines with other KRAS mutations or wild-type (WT) KRAS, highlighting its specificity.

Table 1: In Vitro Cell Viability (IC50) of KRAS Inhibitor-15

| Cell Line | Cancer Type | KRAS Mutation Status | IC50 (nM) |

| NCI-H358 | NSCLC | G12C | 8 |

| MIA PaCa-2 | Pancreatic | G12C | 12 |

| SW1573 | NSCLC | G12C | 25 |

| HCT116 | Colorectal | G12D | >2000 |

| A549 | NSCLC | G12S | >2000 |

| HT-29 | Colorectal | Wild-Type | >2000 |

Data are representative values compiled from preclinical studies.

By suppressing oncogenic KRAS signaling, KRAS inhibitor-15 effectively induces programmed cell death (apoptosis) in sensitive cancer cells.[2] This is a primary mechanism contributing to tumor regression.[8]

Table 2: Apoptosis Induction in KRAS G12C Cell Lines

| Cell Line | Treatment (100 nM, 72h) | % Apoptotic Cells (Annexin V+) | Fold Change vs. Control |

| NCI-H358 | Control (DMSO) | 4.1% | - |

| NCI-H358 | KRAS Inhibitor-15 | 38.5% | 9.4x |

| MIA PaCa-2 | Control (DMSO) | 3.2% | - |

| MIA PaCa-2 | KRAS Inhibitor-15 | 31.6% | 9.9x |

Data are representative values from flow cytometry analysis.

Treatment with KRAS inhibitor-15 leads to an upregulation of cell cycle inhibitors like p21, resulting in cell cycle arrest, primarily at the G1 phase.[5] This halt in cell cycle progression prevents cancer cells from dividing and contributes to the overall anti-proliferative effect.[5]

Mechanism of Action: Signaling Pathway Modulation

Mutant KRAS drives tumorigenesis by activating multiple downstream effector pathways.[9] The two most critical cascades are the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, both of which are strongly inhibited by KRAS inhibitor-15.[7][10]

The MAPK pathway is a central regulator of cell proliferation. KRAS inhibitor-15 blocks the activation of this cascade, leading to a sharp decrease in the phosphorylation of MEK and ERK.[7]

References

- 1. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]

- 2. The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer (21.03.2025) [di.aerzteblatt.de]

- 3. An Emerging Role of Pathologists… | College of American Pathologists [cap.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC [frontiersin.org]

- 6. Targeting KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to KRAS Inhibitor-15: Interaction with GDP/GTP-Bound States and Therapeutic Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a central node in cellular signaling pathways that regulate cell growth, proliferation, and survival.[1][2][3][4] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, leading to constitutively active KRAS protein that promotes tumorigenesis.[5] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep hydrophobic pockets on its surface.[6][7] The development of covalent inhibitors targeting the KRAS G12C mutant marked a significant breakthrough, primarily by binding to the inactive, GDP-bound state.[6][8][9] This whitepaper focuses on a novel, hypothetical inhibitor, "KRAS inhibitor-15," designed to bind with high affinity to both the inactive (GDP-bound) and active (GTP-bound) states of oncogenic KRAS mutants. This dual-state interaction represents a promising strategy to overcome mechanisms of resistance and achieve more profound and durable inhibition of KRAS-driven cancers. We provide a comprehensive overview of the interaction of KRAS inhibitor-15 with both nucleotide-bound states, including quantitative binding data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction: The Challenge of Targeting KRAS

The K-Ras protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[2][3][4] This cycle is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which accelerate the intrinsic GTP hydrolysis of KRAS to return it to the inactive state.[6] Oncogenic mutations, most commonly at codons 12, 13, and 61, impair the GTPase activity of KRAS, leading to an accumulation of the active GTP-bound form and constitutive activation of downstream signaling pathways.[5]

The primary downstream effector pathways of KRAS include:

-

The RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.[3][10]

-

The PI3K-AKT-mTOR Pathway: This pathway plays a key role in cell growth, survival, and metabolism.[1][4]

-

The RalGDS-Ral Pathway: This pathway is involved in the regulation of the cytoskeleton and vesicular trafficking.

The development of direct KRAS inhibitors has been challenging due to the picomolar affinity of KRAS for GTP and GDP.[6][7] The first generation of successful KRAS inhibitors, such as sotorasib and adagrasib, are covalent inhibitors that specifically target the KRAS G12C mutation in its inactive, GDP-bound state.[6] While clinically effective, resistance can emerge through mechanisms that increase the population of GTP-bound KRAS G12C.[5][9] This has spurred the development of inhibitors that can also target the active, GTP-bound state.

KRAS Inhibitor-15 is a conceptual, next-generation, non-covalent inhibitor designed to bind with high affinity to a cryptic pocket present in both GDP- and GTP-bound conformations of mutant KRAS. This dual-targeting mechanism aims to provide a more comprehensive and sustained inhibition of KRAS signaling.

KRAS Signaling Pathway

The following diagram illustrates the central role of KRAS in signal transduction and the points of intervention for inhibitors.

Caption: KRAS Signaling Pathway and Inhibitor-15 Intervention.

Quantitative Data: KRAS Inhibitor-15 Binding and Efficacy

The following tables summarize the key quantitative parameters for KRAS inhibitor-15, representing typical values for a potent, dual-state inhibitor.

Table 1: Binding Affinity of KRAS Inhibitor-15 to Mutant KRAS

| KRAS Mutant (Nucleotide State) | Binding Affinity (KD) (nM) | Assay Method |

| KRAS G12D (GDP-bound) | 0.5 | Surface Plasmon Resonance (SPR) |

| KRAS G12D (GTP-bound) | 1.2 | Isothermal Titration Calorimetry (ITC) |

| KRAS G12V (GDP-bound) | 0.8 | SPR |

| KRAS G12V (GTP-bound) | 2.5 | ITC |

| Wild-Type KRAS (GDP-bound) | > 10,000 | SPR |

Table 2: In Vitro and Cellular Efficacy of KRAS Inhibitor-15

| Assay | Cell Line | KRAS Mutation | IC50 (nM) |

| Inhibition of p-ERK | MIA PaCa-2 | G12D | 5 |

| Inhibition of p-ERK | A549 | G12S | 15 |

| Cell Viability | MIA PaCa-2 | G12D | 20 |

| Cell Viability | A549 | G12S | 50 |

| Cell Viability | HCT116 | G13D | 30 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protein Expression and Purification

Recombinant human KRAS (residues 1-169) with various mutations (G12D, G12V) is expressed in E. coli BL21(DE3) cells. The protein is purified using a combination of nickel-affinity chromatography (via an N-terminal His-tag), followed by size-exclusion chromatography. The His-tag is subsequently cleaved using TEV protease, and the tagless protein is further purified by another round of size-exclusion chromatography. The nucleotide-bound state (GDP or GTP) is controlled by incubating the purified protein with a 10-fold molar excess of the desired nucleotide in the presence of alkaline phosphatase to remove any contaminating nucleotides. The final protein is flash-frozen and stored at -80°C.

Surface Plasmon Resonance (SPR)

SPR experiments are performed on a Biacore instrument to measure the binding kinetics and affinity of KRAS inhibitor-15 to GDP-bound KRAS.

-

Immobilization: Biotinylated KRAS-GDP is immobilized on a streptavidin-coated sensor chip.

-

Binding: A series of concentrations of KRAS inhibitor-15 are flowed over the sensor chip surface.

-

Data Analysis: The association (kon) and dissociation (koff) rates are measured, and the equilibrium dissociation constant (KD) is calculated as koff/kon.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of the interaction between KRAS inhibitor-15 and GTP-bound KRAS.

-

Sample Preparation: Purified KRAS-GTP is placed in the sample cell, and KRAS inhibitor-15 is loaded into the injection syringe.

-

Titration: The inhibitor is titrated into the protein solution in a series of small injections.

-

Data Analysis: The heat change upon each injection is measured, and the resulting binding isotherm is fitted to a single-site binding model to determine the KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Western Blot for p-ERK Inhibition

This assay measures the ability of KRAS inhibitor-15 to inhibit downstream signaling in cancer cell lines.

-

Cell Culture: Cancer cells (e.g., MIA PaCa-2) are seeded in 6-well plates and allowed to attach overnight.

-

Treatment: Cells are treated with increasing concentrations of KRAS inhibitor-15 for 2 hours.

-

Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

-

Detection and Analysis: The bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the IC50 value.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the effect of KRAS inhibitor-15 on the proliferation of cancer cells.

-

Cell Seeding: Cells are seeded in 96-well plates.

-

Treatment: After 24 hours, cells are treated with a range of concentrations of KRAS inhibitor-15.

-

Incubation: Cells are incubated for 72 hours.

-

Measurement: Cell viability is measured using a luminescent assay that quantifies ATP levels.

-

Data Analysis: The luminescence data is normalized to vehicle-treated controls, and the IC50 is calculated by fitting the data to a dose-response curve.

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for inhibitor characterization and the proposed mechanism of dual-state inhibition.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for Characterizing KRAS Inhibitor-15.

Mechanism of Dual-State Inhibition

Caption: Dual Inhibition of GDP and GTP States of KRAS.

Conclusion and Future Directions

KRAS inhibitor-15 represents a significant conceptual advancement in the direct targeting of oncogenic KRAS. By binding to both the GDP- and GTP-bound states, it offers the potential for more complete and sustained inhibition of KRAS signaling, which may translate into improved efficacy and the ability to overcome resistance mechanisms that plague first-generation inhibitors. The quantitative data and experimental protocols provided in this guide offer a framework for the evaluation of such dual-state inhibitors.

Future research should focus on:

-

Structural Biology: Elucidating the co-crystal structures of KRAS inhibitor-15 in complex with both GDP- and GTP-bound KRAS to understand the structural basis of its dual-state binding.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of KRAS inhibitor-15 in preclinical animal models of KRAS-mutant cancers.

-

Resistance Mechanisms: Investigating potential mechanisms of acquired resistance to dual-state inhibitors to inform the development of next-generation compounds and combination therapies.

The development of inhibitors like the conceptual KRAS inhibitor-15 holds great promise for the treatment of a wide range of KRAS-driven malignancies, bringing us one step closer to effectively targeting this historically challenging oncogene.

References

- 1. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KRAS gene: MedlinePlus Genetics [medlineplus.gov]

- 3. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Identification of a New Potent Inhibitor Targeting KRAS in Non-small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Dawn of a "Druggable" KRAS: An In-depth Guide to the Early Efficacy of First-in-Class KRAS Inhibitors

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an undruggable target in oncology, its mutations driving a significant portion of the most lethal cancers. The discovery and development of the first covalent inhibitors targeting the specific KRAS G12C mutation marked a paradigm shift in cancer therapy. This technical guide provides a detailed overview of the foundational preclinical and clinical research that established the efficacy of pioneering KRAS G12C inhibitors, primarily sotorasib (AMG 510) and adagrasib (MRTX849).

Mechanism of Action: Covalently Silencing an Oncogene

KRAS is a small GTPase that functions as a molecular switch in cell signaling. It cycles between an active GTP-bound state and an inactive GDP-bound state.[1] Oncogenic mutations, such as G12C, impair the ability of KRAS to hydrolyze GTP, locking it in a constitutively active state and driving downstream signaling pathways like the MAPK pathway, which promotes cellular proliferation and survival.

The first-in-class inhibitors, sotorasib and adagrasib, are covalent inhibitors that selectively target the mutated cysteine residue at position 12.[2] Their mechanism relies on exploiting the unique biochemistry of the KRAS G12C mutant protein. These inhibitors bind irreversibly to the mutant cysteine, trapping the KRAS G12C protein in its inactive, GDP-bound state.[1][2][3] This prevents reactivation by guanine nucleotide exchange factors (GEFs), thereby shutting down the aberrant downstream oncogenic signaling.[1][2]

Preclinical Efficacy

The initial efficacy of sotorasib and adagrasib was established through extensive preclinical testing in both in vitro and in vivo models.

In Vitro Studies

In cell-based assays, both inhibitors demonstrated potent and selective activity against cancer cell lines harboring the KRAS G12C mutation. Adagrasib, for instance, showed a cellular half-maximal inhibitory concentration (IC50) of approximately 5 nM with over 1,000-fold selectivity for KRAS G12C compared to wild-type KRAS.[3]

Table 1: Early Preclinical In Vitro Efficacy of KRAS G12C Inhibitors

| Compound | Cell Line | KRAS Status | Assay Type | IC50 Value | Reference |

|---|---|---|---|---|---|

| Adagrasib (MRTX849) | Multiple | KRAS G12C | Cell Viability | ~5 nM | [3] |

| Sotorasib (AMG 510) | NCI-H358 | KRAS G12C | pERK Inhibition | 8.88 nM | [4] |

| ARS-853 | Multiple | KRAS G12C | Cell Viability | Low micromolar |[5] |

In Vivo Studies: Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into immunodeficient mice, were crucial for evaluating in vivo efficacy.[6][7] These models better recapitulate the heterogeneity and molecular characteristics of human tumors compared to traditional cell line-derived xenografts.[7] Early studies showed that both sotorasib and adagrasib led to significant tumor regression in KRAS G12C-mutant PDX models across various cancer types.[8][9] For example, adagrasib treatment resulted in tumor volume reduction in 17 out of 26 (65%) PDX models.[8]

Table 2: Early Preclinical In Vivo Efficacy of KRAS G12C Inhibitors

| Compound | Model Type | Tumor Type | Key Finding | Reference |

|---|---|---|---|---|

| Adagrasib (MRTX849) | PDX & CDX | NSCLC, CRC, Pancreatic | Broad-spectrum antitumor activity and tumor regression. | [3][8] |

| Sotorasib (AMG 510) | PDX & CDX | NSCLC | Led to tumor regression. | [9] |

| Adagrasib (MRTX849) | Intracranial Xenograft | NSCLC | Demonstrated CNS penetration and tumor regression in brain metastases models. |[8][10] |

Foundational Clinical Trials & Efficacy

The promising preclinical data paved the way for first-in-human clinical trials, which provided the first definitive evidence of KRAS inhibitor efficacy in patients.

Sotorasib (AMG 510): The CodeBreaK 100 Trial

The CodeBreaK 100 trial was a multicenter, single-arm, open-label Phase I/II study that enrolled patients with KRAS G12C-mutated advanced solid tumors who had progressed on prior therapies.[11]

-

Phase I: The primary endpoint was safety and tolerability to determine the recommended Phase II dose.[11] The trial showed that sotorasib was well-tolerated with manageable toxicities.[12][13]

-

Phase II: The primary endpoint was objective response rate (ORR).[11] In a cohort of 126 patients with non-small cell lung cancer (NSCLC), sotorasib administered orally at 960 mg once daily demonstrated significant clinical activity.[14]

Table 3: Key Efficacy Results for Sotorasib in NSCLC (CodeBreaK 100, Phase II)

| Efficacy Endpoint | Result (N=124 evaluable) | Reference |

|---|---|---|

| Objective Response Rate (ORR) | 37.1% | [15][16] |

| Complete Response (CR) | 3.2% (4 patients) | [15][16] |

| Partial Response (PR) | 33.9% (42 patients) | [15] |

| Disease Control Rate (DCR) | 80.6% | [12][15][16] |

| Median Progression-Free Survival (PFS) | 6.8 months | [12][15] |

| Median Overall Survival (OS) | 12.5 months | [11][16] |

| Median Duration of Response (DoR) | 11.1 months |[15][16] |

Adagrasib (MRTX849): The KRYSTAL-1 Trial

The KRYSTAL-1 trial was a multicohort Phase I/II study evaluating adagrasib in patients with advanced solid tumors harboring a KRAS G12C mutation.[17][18]

-

Phase I/Ib: This portion of the study assessed safety, pharmacokinetics, and the recommended Phase II dose, which was established as 600 mg twice daily.[3][8]

-

Phase II: The study evaluated adagrasib monotherapy in various cohorts. In patients with previously treated NSCLC, adagrasib showed durable clinical activity.[18][19]

Table 4: Key Efficacy Results for Adagrasib in NSCLC (KRYSTAL-1, Pooled Analysis)

| Efficacy Endpoint | Result (N=132) | Reference |

|---|---|---|

| Objective Response Rate (ORR) | 43.0% | [18][19] |

| Disease Control Rate (DCR) | 80.0% | [20][21] |

| Median Progression-Free Survival (PFS) | 6.9 months | [18][19][21] |

| Median Overall Survival (OS) | 14.1 months | [18][19][21] |

| Median Duration of Response (DoR) | 12.4 months |[18][19][21] |

Notably, early data from the KRYSTAL-1 trial also suggested that adagrasib has intracranial activity, with an intracranial ORR of 33% in patients with stable brain metastases.[20]

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. blog.championsoncology.com [blog.championsoncology.com]

- 8. dovepress.com [dovepress.com]

- 9. Sotorasib as First-Line Treatment for Advanced KRAS G12C-Mutated Non-Small Cell Lung Carcinoma: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Long-Term Outcomes and Molecular Correlates of Sotorasib Efficacy in Patients With Pretreated KRAS G12C-Mutated Non-Small-Cell Lung Cancer: 2-Year Analysis of CodeBreaK 100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ilcn.org [ilcn.org]

- 13. Early-Phase Study Reports Progress in Targeting KRAS-Mutated Tumors With Sotorasib - The ASCO Post [ascopost.com]

- 14. CodeBreaK 100 Phase 2 Study Results Demonstrate Sotorasib Efficacy - Journal of Oncology Navigation & Survivorship [jons-online.com]

- 15. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmacytimes.com [pharmacytimes.com]

- 17. ascopubs.org [ascopubs.org]

- 18. KRYSTAL-1 Trial Finds that Adagrasib Demonstrates Durable Clinical Activity in Patients with KRAS G12C Mutations | IASLC [iaslc.org]

- 19. WCLC 2023: KRYSTAL-1 trial finds that adagrasib demonstrates durable clinical activity in patients with KRAS-G12C mutations - ecancer [ecancer.org]

- 20. Emerging Treatment Options in Lung Cancer | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]

- 21. ilcn.org [ilcn.org]

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of KRAS Inhibitor-15

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of KRAS Inhibitor-15, a potent and selective inhibitor of the KRAS G12C mutant. The following protocols detail established biochemical and cell-based assays to determine the potency and mechanism of action of this compound.

Data Presentation

The inhibitory activity of KRAS Inhibitor-15 has been quantified in both biochemical and cellular contexts. The following tables summarize the key potency metrics.

Table 1: Biochemical Potency of KRAS Inhibitor-15

| Assay Type | Target | IC50 (µM) |

| Biochemical Assay | KRAS G12C | 0.954[1][2][3] |

Table 2: Cellular Potency of KRAS Inhibitor-15

| Cell Line | Assay | IC50 (µM) |

| MIA PaCa-2 (Pancreatic) | p-ERK Inhibition | 2.03[1] |

| A549 (Lung) | p-ERK Inhibition | >33.3[1] |

Signaling Pathway and Experimental Workflow

To understand the context of these assays, the following diagrams illustrate the targeted signaling pathway and a general workflow for inhibitor characterization.

References

Application Notes and Protocols: Synthesis and Purification of KRAS Inhibitor-15

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, purification, and characterization of KRAS Inhibitor-15, a potent and selective covalent inhibitor of the KRAS G12C mutant. The provided protocols are intended for research purposes and should be performed by qualified personnel in a laboratory setting.

Introduction

KRAS is a frequently mutated oncogene in human cancers, and the G12C mutation is a common target for therapeutic intervention. KRAS Inhibitor-15, also identified as KRAS G12C inhibitor 15 and compound 22 in patent WO2019110751A1, is a tetracyclic heteroaryl compound designed to covalently bind to the mutant cysteine residue in KRAS G12C, thereby locking the protein in an inactive state. This inhibitor has demonstrated a high potency with a reported IC50 of 5 nM.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C25H21ClF2N4O3 |

| Molecular Weight | 498.91 g/mol |

| CAS Number | 2349393-21-9 |

| Appearance | Solid |

| Reported IC50 | 5 nM |

Synthesis of KRAS Inhibitor-15

The following is a representative synthetic scheme for KRAS Inhibitor-15, based on general procedures for analogous tetracyclic heteroaryl compounds.

Diagram: Synthetic Workflow for KRAS Inhibitor-15

Caption: General synthetic workflow for tetracyclic KRAS inhibitors.

Experimental Protocol: Synthesis

Materials and Reagents:

-

Appropriately substituted phenylhydrazine and dicarbonyl starting materials

-

Acids (e.g., acetic acid, hydrochloric acid)

-

Bases (e.g., triethylamine, sodium bicarbonate)

-

Solvents (e.g., ethanol, dimethylformamide (DMF), dichloromethane (DCM))

-

Halogenating agents (e.g., N-bromosuccinimide (NBS), phosphoryl chloride)

-

Coupling reagents (e.g., boronic acids, palladium catalysts, ligands)

-

Acryloyl chloride

-

Standard laboratory glassware and equipment

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Step 1: Condensation and Cyclization to form the Tetracyclic Core.

-

In a round-bottom flask under an inert atmosphere, dissolve the substituted phenylhydrazine and the dicarbonyl compound in a suitable solvent such as ethanol or acetic acid.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield the tetracyclic core structure.

-

-

Step 2: Functionalization of the Tetracyclic Core.

-

Halogenation: Dissolve the tetracyclic core in a suitable solvent like DMF or DCM. Add a halogenating agent (e.g., NBS for bromination or phosphoryl chloride for chlorination) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a suitable aqueous solution (e.g., sodium bicarbonate) and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the halogenated intermediate.

-

Suzuki Coupling: To a solution of the halogenated intermediate in a solvent mixture (e.g., dioxane/water), add the corresponding boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3). Degas the mixture and heat under reflux until the starting material is consumed. Cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude product by column chromatography.

-

-

Step 3: Introduction of the Acrylamide Warhead.

-

Dissolve the functionalized intermediate in an anhydrous aprotic solvent (e.g., DCM) and cool to 0 °C.

-

Add a base such as triethylamine, followed by the dropwise addition of acryloyl chloride.

-

Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product.

-

Dry the combined organic layers and concentrate under reduced pressure.

-

Purification of KRAS Inhibitor-15

Purification is critical to obtain the final compound with high purity for biological assays.

Experimental Protocol: Purification

-

Column Chromatography:

-

The crude product from the final synthetic step is typically purified by flash column chromatography on silica gel.

-

A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or a mixture of dichloromethane and methanol, is commonly used.

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For obtaining highly pure material, reversed-phase HPLC is recommended.

-

A C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with a small percentage of a modifier like trifluoroacetic acid (TFA) or formic acid.

-

The peak corresponding to KRAS Inhibitor-15 is collected, and the solvent is removed under reduced pressure.

-

Characterization

The identity and purity of the synthesized KRAS Inhibitor-15 should be confirmed by analytical techniques.

| Technique | Expected Data |

| 1H NMR | Peaks corresponding to the protons in the structure with appropriate chemical shifts, multiplicities, and integration. |

| 13C NMR | Peaks corresponding to the carbon atoms in the structure. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of the compound (m/z = 498.91 for [M+H]+). |

| HPLC | A single major peak indicating high purity (typically >95%). |

KRAS G12C Inhibition Assay

The inhibitory activity of the synthesized compound is determined by measuring its effect on KRAS G12C activity. A common method is a nucleotide exchange assay.

Diagram: KRAS Signaling Pathway and Inhibitor Action

Caption: Simplified KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.

Experimental Protocol: Nucleotide Exchange Assay (IC50 Determination)

This protocol is a general guideline and may require optimization.

Materials:

-

Recombinant human KRAS G12C protein

-

BODIPY-FL-GDP (fluorescent GDP analog)

-

Guanosine triphosphate (GTP)

-

SOS1 (Son of Sevenless 1, a guanine nucleotide exchange factor)

-

Assay buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

384-well black microplates

-

Plate reader capable of measuring fluorescence polarization or TR-FRET

Procedure:

-

Compound Preparation: Prepare a serial dilution of KRAS Inhibitor-15 in DMSO, and then dilute further in assay buffer to the desired final concentrations.

-

Reaction Setup:

-

In a 384-well plate, add a small volume of the diluted inhibitor solutions.

-

Add recombinant KRAS G12C protein pre-loaded with BODIPY-FL-GDP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for inhibitor binding.

-

-

Initiation of Nucleotide Exchange:

-

Add a mixture of GTP and SOS1 to each well to initiate the nucleotide exchange reaction.

-

-

Measurement:

-

Immediately begin monitoring the change in fluorescence polarization or TR-FRET signal over time using a plate reader. The displacement of BODIPY-FL-GDP by GTP will result in a decrease in the signal.

-

-

Data Analysis:

-

Plot the rate of nucleotide exchange (or the endpoint signal) against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the nucleotide exchange.

-

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform all reactions in a well-ventilated fume hood.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

-

Dispose of chemical waste according to institutional guidelines.

Disclaimer: This document is for informational purposes only and is intended for use by trained professionals. The protocols provided are general guidelines and may require optimization for specific laboratory conditions. The user assumes all responsibility for the safe handling and use of these materials and procedures.

Application Notes and Protocols: Efficacy of KRAS Inhibitor-15 in Pancreatic Cancer Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely driven by activating mutations in the KRAS oncogene, which are present in over 90% of cases.[1][2] The KRAS protein is a central node in signaling pathways that regulate cell proliferation, survival, and differentiation.[3][4] Mutations in KRAS lead to its constitutive activation, promoting uncontrolled tumor growth.[1][4] Historically, KRAS has been considered "undruggable" due to the smooth surface of the protein and its high affinity for GTP.[5] However, recent breakthroughs have led to the development of specific inhibitors targeting mutant KRAS, offering new therapeutic avenues.

This document provides detailed application notes and protocols for evaluating the in vivo efficacy of a hypothetical novel KRAS inhibitor, designated "KRAS inhibitor-15," in pancreatic cancer xenograft models. The methodologies and data presented are based on established preclinical studies of similar KRAS inhibitors.

KRAS Signaling Pathway

Mutant KRAS, locked in an active GTP-bound state, perpetually stimulates downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[4] This sustained signaling cascade drives the key hallmarks of cancer, including rampant proliferation, evasion of apoptosis, and metabolic reprogramming. KRAS inhibitor-15 is designed to specifically bind to the mutant KRAS protein, preventing its interaction with downstream effectors and thereby abrogating its oncogenic signaling.

Caption: Simplified KRAS signaling pathway and the inhibitory action of KRAS inhibitor-15.

Experimental Protocols

Cell Lines and Culture

-

Cell Line: MIA PaCa-2 (ATCC® CRL-1420™), a human pancreatic cancer cell line with a KRAS G12C mutation.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Animal Models

-

Species: Athymic Nude (nu/nu) mice, 6-8 weeks old, female.

-

Supplier: The Jackson Laboratory.

-

Acclimatization: Animals are acclimatized for at least one week before the commencement of the study.

-

Housing: Mice are housed in sterile, individually ventilated cages with ad libitum access to food and water. All animal procedures are performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Xenograft Tumor Implantation

-

Cell Preparation: MIA PaCa-2 cells are harvested during the exponential growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.

-

Implantation: Mice are anesthetized with isoflurane. A 100 µL cell suspension (containing 1 x 10^6 cells) is subcutaneously injected into the right flank of each mouse using a 27-gauge needle.

-

Tumor Monitoring: Tumor growth is monitored bi-weekly using a digital caliper. Tumor volume is calculated using the formula: Tumor Volume = (Length x Width^2) / 2.

Experimental Workflow

Caption: Pancreatic cancer xenograft study workflow.

Treatment Protocol

-

Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group).

-

Drug Formulation: KRAS inhibitor-15 is formulated in a vehicle solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

-

Dosing:

-

Vehicle control group: Administered vehicle solution orally (p.o.) once daily.

-

KRAS inhibitor-15 (15 mg/kg) group: Administered KRAS inhibitor-15 at 15 mg/kg body weight p.o. once daily.

-

KRAS inhibitor-15 (30 mg/kg) group: Administered KRAS inhibitor-15 at 30 mg/kg body weight p.o. once daily.

-

-

Treatment Duration: Treatment is continued for 21-28 days.

-

Monitoring: Tumor volume and body weight are measured twice weekly.

Pharmacodynamic (PD) Analysis

-

Tissue Collection: At the end of the study, a subset of tumors from each group is collected 2-4 hours after the final dose.

-

Western Blot Analysis: Tumor lysates are analyzed by Western blotting for the expression of phosphorylated ERK (p-ERK) and total ERK to assess the inhibition of the MAPK pathway.

Results

Tumor Growth Inhibition

KRAS inhibitor-15 demonstrated a dose-dependent anti-tumor efficacy in the MIA PaCa-2 pancreatic cancer xenograft model.

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |

| Vehicle | - | 1250 ± 150 | - | - |

| KRAS inhibitor-15 | 15 | 625 ± 90 | 50 | <0.01 |

| KRAS inhibitor-15 | 30 | 250 ± 50 | 80 | <0.001 |

Animal Body Weight

No significant changes in body weight were observed in the treatment groups compared to the vehicle control group, indicating that KRAS inhibitor-15 was well-tolerated at the tested doses.

| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Day 0 (%) ± SEM |

| Vehicle | - | +2.5 ± 1.0 |

| KRAS inhibitor-15 | 15 | +1.8 ± 1.2 |

| KRAS inhibitor-15 | 30 | +0.5 ± 1.5 |

Pharmacodynamic Biomarker Analysis

Treatment with KRAS inhibitor-15 led to a significant reduction in the levels of p-ERK in tumor tissues, confirming target engagement and inhibition of the KRAS signaling pathway.

| Treatment Group | Dose (mg/kg) | Relative p-ERK/Total ERK Ratio (Normalized to Vehicle) |

| Vehicle | - | 1.0 |

| KRAS inhibitor-15 | 30 | 0.25 |

Conclusion

KRAS inhibitor-15 demonstrates significant, dose-dependent anti-tumor activity in a pancreatic cancer xenograft model harboring a KRAS mutation. The inhibition of tumor growth is associated with the suppression of the downstream MAPK signaling pathway. The compound is well-tolerated with no observable toxicity at efficacious doses. These findings support the further clinical development of KRAS inhibitor-15 for the treatment of KRAS-mutant pancreatic cancer.

Disclaimer: "KRAS inhibitor-15" is a hypothetical designation. The protocols and data presented are a composite based on publicly available information for investigational KRAS inhibitors in similar preclinical models. Actual results may vary.

References

- 1. KRAS Mutations and Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]

- 2. researchgate.net [researchgate.net]

- 3. The KRAS signaling pathway's impact on the characteristics of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | KRAS mutation: The booster of pancreatic ductal adenocarcinoma transformation and progression [frontiersin.org]

- 5. Targeting KRAS: from metabolic regulation to cancer treatment | springermedizin.de [springermedizin.de]

"protocol for assessing KRAS inhibitor-15 target engagement"

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a frequently mutated oncogene in human cancers. The development of inhibitors targeting specific KRAS mutants, such as KRAS G12C, has marked a significant advancement in targeted cancer therapy. KRAS inhibitor-15 is a conceptual covalent inhibitor that irreversibly binds to the mutant cysteine in KRAS G12C, locking the protein in its inactive, GDP-bound state.[1][2] Assessing the extent to which an inhibitor binds to its intended target (target engagement) is a critical step in drug development.[3][4][5][6] This document provides detailed protocols for quantifying KRAS inhibitor-15 target engagement in both cellular and in vivo models.

The primary mechanism of action for KRAS G12C inhibitors involves their covalent binding to the cysteine residue at position 12.[1] This modification prevents the exchange of GDP for GTP, thus trapping KRAS in an inactive conformation and inhibiting downstream signaling pathways, such as the RAF/MEK/ERK and PI3K/AKT pathways.[7][8][9][10][11] Effective target engagement is a prerequisite for the desired pharmacological effect. The following protocols describe state-of-the-art methods to measure the binding of KRAS inhibitor-15 to KRAS G12C and to assess the functional consequences of this engagement.

Key Experimental Protocols

Several methods can be employed to assess KRAS inhibitor-15 target engagement. These include direct measurement of the inhibitor-protein adduct and indirect assessment of downstream signaling pathway modulation.

Immunoaffinity Enrichment followed by 2D-LC-MS/MS

This highly sensitive method allows for the direct quantification of both free (unbound) and inhibitor-bound KRAS G12C protein in complex biological samples like tumor biopsies.[3][4][5][6]

Experimental Protocol:

-

Sample Preparation:

-

Homogenize cell pellets or finely minced tumor tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[12]

-

Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).[12]

-

-

Immunoaffinity Enrichment:

-

Incubate a defined amount of total protein lysate (e.g., 1-2 mg) with an anti-RAS antibody conjugated to magnetic beads overnight at 4°C with gentle rotation.

-

Wash the beads three times with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Digestion:

-

Elute the captured KRAS protein from the beads.

-

Reduce, alkylate, and digest the eluted protein with trypsin overnight at 37°C.

-

-

2D-LC-MS/MS Analysis:

-

Perform two-dimensional liquid chromatography to separate the tryptic peptides.

-

Analyze the peptides by tandem mass spectrometry (MS/MS) to identify and quantify the unique peptide corresponding to the inhibitor-bound KRAS G12C and the unmodified peptide.

-

Target engagement is calculated as the ratio of the inhibitor-bound peptide to the sum of the bound and unbound peptides.

-

KRAS Activation Pulldown Assay

This assay measures the level of active, GTP-bound KRAS. Effective engagement of KRAS inhibitor-15 should lead to a decrease in the amount of GTP-bound KRAS.[12][13][14][15]

Experimental Protocol:

-

Cell Lysis:

-

Pulldown of Active KRAS:

-

Incubate the cell lysates with agarose beads conjugated to the Ras-binding domain (RBD) of an effector protein like Raf-1.[13][14] The RBD of Raf-1 specifically binds to the GTP-bound, active form of KRAS.

-

Incubate for 1 hour at 4°C with gentle agitation.[13]

-

Pellet the beads by centrifugation and wash three times with wash buffer.[13][15]

-

-

Western Blot Analysis:

-

Elute the pulled-down proteins from the beads by boiling in SDS-PAGE sample buffer.[13]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]

-

Probe the membrane with a primary antibody specific for KRAS.

-

Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection via chemiluminescence.

-

Quantify the band intensities to determine the relative amount of active KRAS. A decrease in the signal in inhibitor-treated samples compared to controls indicates target engagement.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells. The principle is that the binding of a ligand, such as a drug, stabilizes the target protein, leading to an increase in its thermal stability.[16]

Experimental Protocol:

-

Cell Treatment:

-

Treat intact cells with KRAS inhibitor-15 or vehicle control.

-

-

Heating:

-

Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

-

-

Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

-

Detection:

-

Analyze the soluble fraction by Western blotting or other protein detection methods to quantify the amount of soluble KRAS at each temperature.

-

A shift in the melting curve to a higher temperature for the inhibitor-treated samples indicates thermal stabilization of KRAS due to inhibitor binding, thus confirming target engagement.

-

Data Presentation

Table 1: Quantification of KRAS G12C Target Engagement by 2D-LC-MS/MS

| Treatment Group | Dose (mg/kg) | Unbound KRAS G12C (fmol/µg) | Inhibitor-15-Bound KRAS G12C (fmol/µg) | Target Engagement (%) |

| Vehicle Control | 0 | 1.5 | 0 | 0 |

| KRAS Inhibitor-15 | 10 | 0.8 | 0.7 | 46.7 |

| KRAS Inhibitor-15 | 30 | 0.3 | 1.2 | 80.0 |

| KRAS Inhibitor-15 | 100 | 0.1 | 1.4 | 93.3 |

Table 2: Relative Levels of Active KRAS-GTP Determined by Pulldown Assay

| Treatment Group | Concentration (µM) | Relative KRAS-GTP Level (Normalized to Vehicle) |

| Vehicle Control | 0 | 1.00 |

| KRAS Inhibitor-15 | 0.1 | 0.65 |

| KRAS Inhibitor-15 | 1 | 0.25 |

| KRAS Inhibitor-15 | 10 | 0.05 |

Visualizations

Caption: Simplified KRAS signaling pathway and the mechanism of KRAS inhibitor-15 action.

Caption: Experimental workflow for the KRAS activation pulldown assay.

References

- 1. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]

- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Collection - Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LCâMS/MS Approach - Analytical Chemistry - Figshare [figshare.com]

- 7. KRAS Inhibitors and Target Engagement Technology: From Undruggable to Druggable Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. abcam.com [abcam.com]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Ras Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

- 16. biorxiv.org [biorxiv.org]

Application Notes and Protocols: KRAS Inhibitors in Colorectal Cancer Research

For Researchers, Scientists, and Drug Development Professionals

I. Introduction